2,3-Octandion

Übersicht

Beschreibung

2,3-Octanedione is an alpha-diketone.

2, 3-Octanedione, also known as 2, 3-dioxooctane, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 2, 3-Octanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 2, 3-Octanedione has been primarily detected in saliva. Within the cell, 2, 3-octanedione is primarily located in the cytoplasm. 2, 3-Octanedione is a broccoli, buttery, and cooked tasting compound that can be found in coffee and coffee products and rosemary. This makes 2, 3-octanedione a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Rückverfolgbarkeit der Grasfütterung bei Rindfleisch

2,3-Octandion kann als Biomarker verwendet werden, um die Herkunft von Fleischprodukten zu verfolgen . In einer Studie wurden höhere Mengen an this compound im Fett von Bullenkälbern gefunden, die mit grünem Pflanzenmaterial gefüttert wurden, was die Fähigkeit dieses Moleküls bestätigt, die Fütterung mit grünem Pflanzenmaterial zu verfolgen .

Geschmacksprofilierung in gekochtem Fleisch

This compound ist eine flüchtige Verbindung, die zum Geschmacksprofil von gekochtem Fleisch beiträgt . In einer Studie, die den Einfluss verschiedener Garmethoden auf das flüchtige Profil von Lammfleisch-Patties untersuchte, wurde this compound als die wichtigste flüchtige Verbindung in allen Patties gefunden . Der Gehalt an this compound variierte je nach Garmethode, wobei der höchste Gehalt in überhitztem Dampf gebratenen Patties gefunden wurde .

Mikroskopische Algencharakterisierung

This compound wurde in verschiedenen Mikroskopischen Algenstämmen identifiziert . Dies deutet darauf hin, dass es möglicherweise als Biomarker für die Charakterisierung und Differenzierung von Mikroskopischen Algen verwendet werden kann.

Wirkmechanismus

Target of Action

It is known that 2,3-octanedione is a medium-chain fatty acid that can be oxidized in the mitochondria .

Mode of Action

It is known that medium-chain fatty acids like 2,3-octanedione are oxidized in the mitochondria, producing energy through oxidative phosphorylation .

Biochemical Pathways

2,3-Octanedione is involved in the lipid oxidation pathway . It is derived from lipid oxidation and is responsible for oxidized fat flavor . The compound also plays a role in the formation of volatile compounds from water-soluble precursors as well as lipids .

Pharmacokinetics

As a medium-chain fatty acid, it is likely to be absorbed and metabolized in the liver, similar to other medium-chain fatty acids .

Result of Action

It has been found in warmed-over flavors such as beef and lamb, indicating that it may contribute to the flavor profile of these foods .

Action Environment

The action, efficacy, and stability of 2,3-Octanedione can be influenced by various environmental factors. For instance, the formation of 2,3-Octanedione is influenced by the conditions under which the meat is cooked

Biochemische Analyse

Biochemical Properties

2,3-Octanedione plays a significant role in biochemical reactions, particularly in the formation of volatile and odor compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, 2,3-Octanedione is involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound can also form Schiff bases with amino groups in proteins, affecting their structure and function .

Cellular Effects

2,3-Octanedione has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,3-Octanedione can modify proteins through the formation of adducts, leading to changes in protein function and cellular responses. This compound has also been reported to induce oxidative stress in cells, which can impact cell viability and function .

Molecular Mechanism

At the molecular level, 2,3-Octanedione exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the nitrogen atoms in nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, 2,3-Octanedione can alter gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Octanedione can change over time. The compound’s stability and degradation are important factors to consider. 2,3-Octanedione is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to 2,3-Octanedione has been shown to cause cumulative effects on cellular function, including increased oxidative stress and protein modification .

Dosage Effects in Animal Models

The effects of 2,3-Octanedione vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of 2,3-Octanedione have been associated with toxic effects, including liver and kidney damage in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

2,3-Octanedione is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolic reactions can affect the levels of other metabolites in the cell, influencing metabolic flux and overall cellular metabolism. Additionally, 2,3-Octanedione can interact with cofactors such as NADH and FADH2, further impacting metabolic processes .

Transport and Distribution

Within cells and tissues, 2,3-Octanedione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, specific transporters and binding proteins may facilitate its movement within the cell. The localization and accumulation of 2,3-Octanedione can affect its activity and function, with higher concentrations potentially leading to more pronounced effects .

Subcellular Localization

The subcellular localization of 2,3-Octanedione is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of 2,3-Octanedione can vary depending on its subcellular location, with different effects observed in different compartments .

Eigenschaften

IUPAC Name |

octane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBBNTFYSLADTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

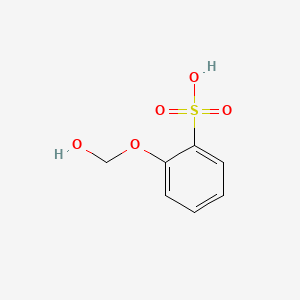

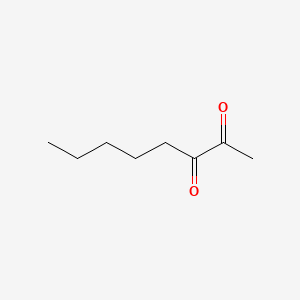

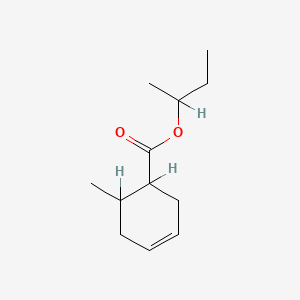

CCCCCC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207215 | |

| Record name | 2,3-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to yellow liquid; Fruity nutty aroma | |

| Record name | 2,3-Octanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Octanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

169.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Octanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | 2,3-Octanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.905-0.915 | |

| Record name | 2,3-Octanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

585-25-1 | |

| Record name | 2,3-Octanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-OCTANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-OCTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267Z8UAR9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Octanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the characteristic aroma associated with 2,3-Octanedione?

A1: 2,3-Octanedione is often described as having a buttery, fatty, or "warmed-over" aroma. This compound significantly contributes to the aroma profiles of various foods, particularly cooked meats. [, , ]

Q2: How does 2,3-Octanedione contribute to the flavor of cooked meat?

A2: 2,3-Octanedione is formed during cooking through lipid oxidation and degradation, particularly of unsaturated fatty acids. Its presence is associated with both desirable cooked meat flavors and undesirable "warmed-over" flavors that develop upon storage. [, ]

Q3: Does cooking method impact the levels of 2,3-Octanedione in meat?

A3: Yes, cooking methods significantly influence the formation of 2,3-Octanedione. For instance, reverse searing beef steaks resulted in lower levels of 2,3-Octanedione compared to conventional searing due to the limited Maillard reaction in the former. []

Q4: Can 2,3-Octanedione be used to differentiate between meat products from animals raised on different diets?

A4: Research indicates that 2,3-Octanedione can act as a biomarker for animal feeding practices. Lambs fed a pasture-based diet showed higher levels of 2,3-Octanedione in their fat tissues compared to those fed a concentrate diet. [, , , , , ]

Q5: Are there other food sources where 2,3-Octanedione plays a significant role in flavor?

A5: Besides meat, 2,3-Octanedione contributes to the flavor profile of other foods. It is a key aroma compound in dried eel, contributing to its sweet and meaty flavor. Additionally, it's found in dried herbs and vegetables, potentially influencing their sensory characteristics. [, ]

Q6: How is 2,3-Octanedione formed in food?

A6: 2,3-Octanedione is primarily formed through the oxidation and degradation of lipids, particularly unsaturated fatty acids. This process is accelerated during cooking and storage, impacting the flavor and aroma of foods. [, , ]

Q7: Are there specific compounds that act as precursors to 2,3-Octanedione formation?

A7: Research suggests that 3-methyl-2,4-nonanedione, a common aroma compound, can degrade under photooxidative conditions to form 2,3-Octanedione, along with other volatile compounds. []

Q8: What factors influence the formation and degradation of 2,3-Octanedione in food?

A8: Several factors can impact 2,3-Octanedione levels, including storage conditions, processing methods (like drying, curing, or fermentation), and the presence of antioxidants. [, , ]

Q9: What analytical techniques are commonly used to identify and quantify 2,3-Octanedione?

A9: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various extraction methods like Solid Phase Microextraction (SPME) or Dynamic Headspace (DHS) is widely used for the analysis of 2,3-Octanedione in various matrices. [, , , , , ]

Q10: How can researchers ensure the accuracy and reliability of 2,3-Octanedione measurements?

A10: Rigorous analytical method validation is crucial. This involves assessing parameters like accuracy, precision, specificity, linearity, and robustness of the chosen method to ensure reliable and reproducible data. [, ]

Q11: Are there any other applications of 2,3-Octanedione beyond food science and medical diagnostics?

A13: 2,3-Octanedione and its derivatives have been studied in the context of organic synthesis, particularly in reactions involving the Tafel Rearrangement for the formation of cyclic compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

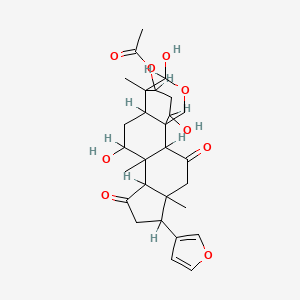

![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)

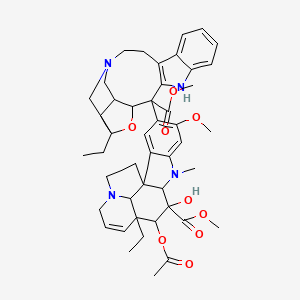

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)